molecular formula C12H13NO3 B3432094 2-[(1-Phenylcyclopropyl)formamido]acetic acid CAS No. 956101-08-9

2-[(1-Phenylcyclopropyl)formamido]acetic acid

Cat. No.: B3432094
CAS No.: 956101-08-9
M. Wt: 219.24 g/mol
InChI Key: KTNXRHJFNXTODM-UHFFFAOYSA-N
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Description

The Significance of the Cyclopropyl (B3062369) Moiety in Molecular Design

The cyclopropyl group, a three-membered carbocyclic ring, is far more than a simple saturated hydrocarbon. Its inherent ring strain and unique electronic properties bestow upon it a character that medicinal chemists have increasingly exploited. The inclusion of a cyclopropyl moiety in a molecular scaffold can profoundly influence its physicochemical and pharmacological properties.

One of the key advantages of the cyclopropyl ring is its ability to impart conformational rigidity. By locking bond rotations, it can help to pre-organize a molecule into a bioactive conformation, potentially leading to a more favorable entropic profile upon binding to a biological target. Furthermore, the cyclopropyl group can serve as a bioisostere for other functional groups, such as a gem-dimethyl group or a vinyl group, offering a different steric and electronic profile.

From a metabolic standpoint, the cyclopropyl group is often more resistant to oxidative metabolism by cytochrome P450 enzymes compared to more flexible alkyl chains. This enhanced metabolic stability can lead to improved pharmacokinetic properties, such as a longer half-life in the body. The electronic nature of the cyclopropyl ring, with its increased s-character in the C-H bonds, also influences the acidity or basicity of neighboring functional groups.

Amidic Linkages in Bioactive Compounds and Chemical Scaffolds

The amide bond is a cornerstone of biological chemistry, most famously providing the backbone of peptides and proteins. Its importance, however, extends far beyond this, with the amide functional group being a ubiquitous feature in a vast number of natural products and synthetic drugs. The prevalence of the amide bond can be attributed to its unique combination of stability and functionality.

Structurally, the amide bond is planar due to resonance delocalization of the nitrogen lone pair with the carbonyl group. This planarity restricts conformational freedom and provides a defined structural element. The amide group is also an excellent hydrogen bond donor (via the N-H) and acceptor (via the C=O), enabling it to participate in crucial intermolecular interactions with biological macromolecules, such as enzymes and receptors.

The inherent stability of the amide bond to hydrolysis makes it a robust linker in drug molecules. However, this stability is not absolute, and the susceptibility of amide bonds to enzymatic cleavage can be modulated by the surrounding chemical environment, a feature that is exploited in the design of prodrugs. The versatility of the amide bond is further highlighted by the multitude of synthetic methods available for its formation, making it a readily accessible and modifiable functional group for medicinal chemists.

Contextualizing 2-[(1-Phenylcyclopropyl)formamido]acetic acid within Contemporary Chemical Biology and Medicinal Chemistry

The structure of this compound, which incorporates a 1-phenylcyclopropanecarboxamide moiety linked to a glycine (B1666218) scaffold, suggests its potential as a building block or a lead compound in drug discovery. Derivatives of 1-phenylcyclopropane carboxamide have been investigated for a range of pharmacological activities. bldpharm.com

The phenyl group attached to the cyclopropane (B1198618) ring can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with biological targets. The carboxylic acid group provides a handle for further chemical modification or can act as a key binding element, for instance, by forming salt bridges with basic residues in a protein binding pocket.

Given the known propensities of its constituent parts, this compound and its analogs could be explored for their potential as enzyme inhibitors, receptor modulators, or as scaffolds for the development of new chemical probes to investigate biological processes. The rigid cyclopropyl group, combined with the hydrogen bonding capabilities of the amide linkage and the ionizable carboxylic acid, presents a unique three-dimensional pharmacophore that can be systematically modified to probe structure-activity relationships. While specific biological activity data for this exact compound is not widely published in publicly available literature, its structural features firmly place it within the interest of modern medicinal chemistry research.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₃PubChem
Molecular Weight 219.24 g/mol BLDpharm bldpharm.com
CAS Number 956101-08-9BLDpharm bldpharm.com
Appearance Solid (predicted)---
Melting Point Not available---
Boiling Point Not available---
Solubility Not available---
pKa Not available---

Note: Some physical properties are not yet experimentally determined and are therefore not included.

Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step process, beginning with the formation of the key intermediate, 1-phenylcyclopropane-1-carboxylic acid, followed by its coupling with the amino acid glycine.

Synthesis of 1-Phenylcyclopropane-1-carboxylic acid

A common and effective method for the synthesis of 1-phenylcyclopropane-1-carboxylic acid starts from phenylacetonitrile. The process involves a cyclopropanation reaction followed by hydrolysis of the nitrile group.

Cyclopropanation of Phenylacetonitrile: Phenylacetonitrile is reacted with 1,2-dibromoethane (B42909) in the presence of a strong base, such as sodium hydroxide (B78521), and a phase-transfer catalyst. This reaction forms 1-phenylcyclopropanecarbonitrile (B1362556).

Hydrolysis to the Carboxylic Acid: The resulting 1-phenylcyclopropanecarbonitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding 1-phenylcyclopropane-1-carboxylic acid.

Amide Coupling with Glycine

The final step in the synthesis is the formation of the amide bond between 1-phenylcyclopropane-1-carboxylic acid and glycine.

Activation of the Carboxylic Acid: The carboxylic acid is first activated to make it more reactive towards the amine. This can be achieved using a variety of coupling reagents common in peptide synthesis, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.

Reaction with Glycine: The activated carboxylic acid is then reacted with the amino group of glycine (or an ester derivative of glycine, such as glycine methyl ester, followed by ester hydrolysis) in a suitable solvent to form the desired amide bond, yielding this compound.

This synthetic strategy leverages well-established and reliable chemical transformations, making the target compound readily accessible for further study.

Detailed Research Findings

While specific research focused solely on this compound is limited in publicly accessible databases, the broader class of 1-phenylcyclopropane carboxamide derivatives has been the subject of investigation, particularly in the context of identifying novel bioactive agents.

Research into compounds containing the 1-phenylcyclopropane carboxamide scaffold has revealed a diverse range of pharmacological activities. For instance, various derivatives have been synthesized and evaluated for their potential as anticancer agents. One study reported that certain 1-phenylcyclopropane carboxamide derivatives exhibited effective inhibition of the proliferation of the U937 pro-monocytic human myeloid leukemia cell line. bldpharm.com This suggests that the rigid cyclopropyl moiety, in combination with the phenyl and amide groups, can be a valuable pharmacophore for the design of antiproliferative compounds.

The structural motifs present in this compound are also found in compounds targeting other biological systems. The incorporation of a cyclopropyl ring is a known strategy to enhance metabolic stability and conformational rigidity, which are desirable properties in drug candidates. The amide linkage provides a key interaction point with biological macromolecules, and the terminal carboxylic acid can be crucial for solubility and for forming ionic interactions within a receptor's binding site.

Although direct experimental evidence for the biological activity of this compound is not widely documented, its chemical structure strongly suggests its potential as a valuable tool in chemical biology and as a starting point for medicinal chemistry campaigns aimed at developing novel therapeutics. Further investigation into the biological effects of this specific compound is warranted to fully elucidate its potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1-phenylcyclopropanecarbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-10(15)8-13-11(16)12(6-7-12)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNXRHJFNXTODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956101-08-9
Record name 2-[(1-phenylcyclopropyl)formamido]acetic acid
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Synthetic Strategies and Methodological Advancements

Retrosynthetic Analysis of 2-[(1-Phenylcyclopropyl)formamido]acetic acid

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inoregonstate.edu For this compound, the analysis involves the logical disconnection of key functional groups.

The primary disconnection targets the amide bond, a common and reliable strategy in retrosynthesis. amazonaws.com This C-N bond cleavage simplifies the target molecule into two key precursors: 1-phenylcyclopropane-1-carboxylic acid and glycine (B1666218) (aminoacetic acid). This step is based on the well-established reliability of amide bond formation in the forward synthesis.

A secondary disconnection focuses on the 1-phenylcyclopropane-1-carboxylic acid intermediate. The formation of the cyclopropane (B1198618) ring is a crucial synthetic step. A logical disconnection of this strained ring leads to precursors that can form the three-membered ring via an alkylation reaction. nih.gov This retrosynthetic step breaks the C-C bonds of the cyclopropane ring, identifying 2-phenylacetonitrile (B1602554) and a two-carbon electrophile such as 1,2-dibromoethane (B42909) as plausible starting materials. nih.gov The nitrile group in 2-phenylacetonitrile serves as a precursor to the carboxylic acid functional group through hydrolysis. nih.gov

This two-step retrosynthetic approach provides a clear and efficient pathway for the synthesis of the target molecule from simple and readily available precursors.

Developed Synthetic Routes and Optimization

Based on the retrosynthetic analysis, a multi-step synthetic sequence has been developed for the preparation of this compound.

The forward synthesis is executed in three main stages: cyclopropane ring formation, nitrile hydrolysis, and amide coupling.

Synthesis of 1-Phenylcyclopropanecarbonitrile (B1362556): The synthesis begins with the α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane. nih.gov This reaction is typically performed in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH), in an aqueous medium. nih.gov The use of a phase transfer catalyst is crucial for optimizing this step. nih.gov

Hydrolysis to 1-Phenylcyclopropane-1-carboxylic acid: The nitrile group of the resulting 1-phenylcyclopropanecarbonitrile is then hydrolyzed to a carboxylic acid. This transformation is commonly achieved by heating with a strong acid, such as concentrated hydrochloric acid (HCl). nih.gov

Amide Coupling: The final step is the formation of the amide bond between 1-phenylcyclopropane-1-carboxylic acid and glycine. This reaction is facilitated by a coupling agent to activate the carboxylic acid. nih.gov Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective for this purpose. nih.govucl.ac.uk The reaction couples the activated acid with the amino group of glycine to yield the final product, this compound.

Catalytic methods play a significant role in enhancing the efficiency of the synthetic route.

Cyclopropane Formation: The cyclopropanation step benefits significantly from the use of phase transfer catalysis. Catalysts like Tetra-n-butylammonium bromide (TBAB) facilitate the transfer of the hydroxide ion from the aqueous phase to the organic phase, where the reaction with 2-phenylacetonitrile occurs. This method has been shown to improve reaction yields and reduce reaction times significantly compared to uncatalyzed reactions. nih.gov Optimization studies have demonstrated that parameters such as the choice of base, catalyst, and temperature are critical for achieving high yields. For instance, using NaOH in water at 60°C with TBAB has been reported to provide an 85% yield of the cyclopropanated product. nih.gov

Table 1: Optimization of 1-Phenylcyclopropanecarbonitrile Synthesis nih.gov
EntryBaseCatalyst (0.1 eq)Temperature (°C)Time (h)Yield (%)
1NaOHNone601245
2KOHTBAB60675
3NaOHTBAB60485
4NaOHTBAB1004Lower Yield

Amide Formation: While classic amide formation often relies on stoichiometric coupling agents like HATU or EDC, modern synthetic chemistry is increasingly moving towards catalytic methods to reduce waste and improve atom economy. ucl.ac.uk Catalysts based on boric acid or metals like titanium and zirconium have been developed for direct amidation reactions. ucl.ac.uk However, for the specific synthesis of this compound, the use of highly efficient, albeit stoichiometric, coupling agents like HATU remains a common and reliable method. nih.gov

Stereoselectivity is a critical consideration in the synthesis of chiral molecules. The structure of the target molecule, this compound, features a quaternary carbon at the 1-position of the cyclopropane ring (the carbon atom bonded to the phenyl group and the formamidoacetic acid moiety). As this carbon is not a stereocenter, the molecule is achiral.

Therefore, stereoselective synthesis is not directly applicable to the preparation of this specific compound. However, the synthesis of related chiral cyclopropane derivatives, such as those with substitution at other positions on the ring, often requires enantioselective or diastereoselective methods to control the spatial arrangement of substituents. nih.gov Methodologies for achieving stereoselectivity in cyclopropanation include the use of chiral catalysts, chiral auxiliaries, or stereoselective transformations of cyclopropene (B1174273) precursors. nih.govresearchgate.netrsc.org

Techniques for Product Characterization and Purity Assessment

The structural confirmation and purity assessment of this compound rely on a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. Aromatic protons of the phenyl group would appear as a multiplet in the downfield region (~7.2-7.4 ppm). The methylene (B1212753) protons (-CH₂) of the glycine moiety are expected to produce a signal around 4.0 ppm. The protons on the cyclopropane ring would resonate in the upfield region, typically as complex multiplets between 1.0 and 1.6 ppm. Additionally, exchangeable protons from the amide (N-H) and carboxylic acid (O-H) groups would appear as broad singlets.

¹³C NMR: The carbon NMR spectrum would corroborate the structure by showing signals for the two carbonyl carbons (amide and carboxylic acid) above 170 ppm. The aromatic carbons would resonate in the 125-140 ppm range. Signals for the aliphatic carbons, including the glycine methylene carbon and the carbons of the cyclopropane ring, would appear in the upfield region.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound
GroupPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Carboxylic Acid (-COOH)>10 (broad s)~175
Amide (-CONH-)~8.5 (broad s)~172
Phenyl (Ar-H, Ar-C)7.2-7.4 (m)125-140
Glycine (-CH₂-)~4.0 (s or t)~42
Cyclopropyl (B3062369) Quaternary C-~35
Cyclopropyl (-CH₂-)1.0-1.6 (m)~15

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the target compound would exhibit characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group. The N-H stretch of the secondary amide would appear around 3300 cm⁻¹. The C-H stretching vibrations for the aromatic and aliphatic parts would be observed between 2850 and 3100 cm⁻¹. Two distinct C=O stretching bands would be prominent: one for the carboxylic acid around 1700-1725 cm⁻¹ and another for the amide (Amide I band) around 1650 cm⁻¹. researchgate.net The N-H bending vibration (Amide II band) is expected near 1550 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic Acid (O-H)Stretching2500-3300 (broad)
Amide (N-H)Stretching~3300
Aromatic/Aliphatic (C-H)Stretching2850-3100
Carboxylic Acid (C=O)Stretching1700-1725
Amide (C=O)Amide I Stretching~1650
Amide (N-H)Amide II Bending~1550

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For this compound (Molecular Formula: C₁₂H₁₃NO₃), the monoisotopic mass is 219.09 g/mol . uni.lu High-resolution mass spectrometry would confirm this exact mass. The fragmentation pattern would likely involve cleavage of the amide bond and loss of small molecules like water (H₂O) or carbon dioxide (CO₂).

Table 4: Predicted Mass Spectrometry Data uni.lu
AdductPredicted m/z
[M+H]⁺220.09682
[M+Na]⁺242.07876
[M-H]⁻218.08226
[M+H-H₂O]⁺202.08680

Chromatographic Methods for Purification and Analysis (e.g., HPLC, GC-MS)

The purification and analysis of this compound would rely on modern chromatographic techniques to ensure high purity and to characterize the compound.

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the purification and analytical assessment of compounds of this nature. A reversed-phase HPLC method would likely be effective, utilizing a C18 stationary phase. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a pH modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid moiety. The elution gradient and flow rate would be optimized to achieve baseline separation from any starting materials, reagents, or byproducts. Detection would most commonly be performed using a UV detector, set to a wavelength where the phenyl group exhibits strong absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed for the analysis of this compound, although derivatization would likely be necessary to increase its volatility. The carboxylic acid and the secondary amide functionalities make the molecule relatively non-volatile. Derivatization of the carboxylic acid to a more volatile ester, for instance, a methyl or trimethylsilyl (B98337) ester, would be a required sample preparation step. Following derivatization, the sample could be introduced into the GC, where it would be separated based on its boiling point and interaction with the stationary phase of the column. The mass spectrometer would then fragment the eluted compound, providing a unique mass spectrum that serves as a "fingerprint" for identification and can be used to confirm the molecular weight of the derivatized compound. Analytical methods for N-acyl glycines, a structurally related class of compounds, have been developed using GC-MS after derivatization, indicating the feasibility of this approach nih.govcityu.edu.hk.

A hypothetical HPLC method for the analysis of this compound is presented below:

ParameterValue
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This table is a hypothetical representation of a potential HPLC method and would require experimental optimization.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, with the molecular formula C₁₂H₁₃NO₃, the theoretical elemental composition can be calculated. This experimental data is then compared to the theoretical values to confirm the empirical formula and assess the purity of the synthesized compound.

The theoretical elemental composition is as follows:

Carbon (C): 65.74%

Hydrogen (H): 5.98%

Nitrogen (N): 6.39%

Oxygen (O): 21.89%

An experimental elemental analysis of a purified sample should yield values that are in close agreement with these theoretical percentages, typically within a margin of ±0.4%.

ElementTheoretical Percentage (%)
Carbon65.74
Hydrogen5.98
Nitrogen6.39
Oxygen21.89

This table presents the theoretical elemental composition based on the molecular formula C₁₂H₁₃NO₃.

Process Development and Scalability Considerations

The transition of a synthetic route from a laboratory scale to a larger, industrial scale introduces a new set of challenges that must be addressed in process development. For the synthesis of this compound, several key factors would need to be considered to ensure a safe, efficient, and economically viable process.

Reaction Conditions: Reaction parameters such as temperature, pressure, reaction time, and mixing would need to be carefully controlled and optimized for a larger scale. Exothermic reactions, in particular, require robust thermal management to prevent runaways. The choice of solvents is also critical, with a preference for those that are less hazardous, easily recoverable, and have a low environmental impact.

Work-up and Purification: The methods for isolating and purifying the product must be scalable. While chromatography is suitable for small-scale purification, it is often not practical for large quantities. Crystallization is a preferred method for large-scale purification as it is generally more cost-effective and can provide a product of high purity. The development of a reliable crystallization procedure would be a key aspect of the process development.

Safety and Environmental Impact: A thorough hazard assessment of all chemicals and transformations would be conducted. The potential for the formation of hazardous byproducts would also be evaluated. The process would be designed to minimize waste and reduce the environmental footprint, adhering to the principles of green chemistry.

Advanced Structural Investigations and Conformational Analysis

Molecular Geometry and Conformation

There is no published data detailing the specific bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of 2-[(1-Phenylcyclopropyl)formamido]acetic acid. Scientific investigations into its preferred conformational states, including any potential energy barriers between different conformers, are not available in the public domain.

Crystallographic Studies and Solid-State Structure Elucidation

A search of crystallographic databases yielded no deposited crystal structures for this compound. As a result, information regarding its crystal system, space group, unit cell dimensions, and the arrangement of molecules in the solid state is unknown. Without X-ray diffraction or similar studies, a definitive elucidation of its solid-state structure is not possible.

Analysis of Intramolecular Interactions and Tautomerism

Detailed analysis of the intramolecular forces, such as hydrogen bonding or other non-covalent interactions that would influence the molecule's conformation, has not been reported. Furthermore, there is no scientific literature discussing the potential for tautomerism in this compound.

Computational and Theoretical Chemistry Studies

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide insights into electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) for Molecular Properties and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties. For a molecule like 2-[(1-Phenylcyclopropyl)formamido]acetic acid, DFT calculations could determine its optimized geometry, vibrational frequencies, and electronic properties such as dipole moment and polarizability.

Furthermore, DFT is instrumental in predicting chemical reactivity. researchgate.net Reactivity descriptors derived from DFT, such as chemical potential, hardness, and softness, could offer insights into the kinetic and thermodynamic stability of the molecule. Molecular Electrostatic Potential (MEP) maps, also obtainable from DFT calculations, would visualize the electron density distribution, highlighting regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.me The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, an FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would reveal the most probable sites for electron donation and acceptance, providing a basis for predicting its behavior in chemical reactions. researchgate.netresearchgate.net

Molecular Modeling and Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and simulations offer insights into its dynamic behavior and conformational preferences.

Conformational Sampling and Energy Landscapes

The flexibility of the acetic acid and formamido groups in this compound allows for multiple spatial arrangements or conformations. Conformational sampling techniques, such as systematic or stochastic searches, can be employed to identify the various low-energy conformations of the molecule. By calculating the relative energies of these conformers, an energy landscape can be constructed. This landscape provides a comprehensive view of the molecule's conformational space, identifying the most stable (lowest energy) structures and the energy barriers between them.

In Silico Prediction of Biological Interactions (Non-Human Targets)

Computational methods, often referred to as in silico techniques, can be used to predict the potential interactions of a molecule with biological targets. For this compound, molecular docking could be a valuable tool. This technique predicts the preferred orientation of a molecule when bound to a target protein, as well as the binding affinity. By docking the molecule against a library of non-human protein structures, it might be possible to identify potential biological targets and hypothesize about its mode of action. It is important to note that these predictions are theoretical and would require experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is valuable for predicting the activity of new compounds and for understanding the structural features that influence their potency.

For a QSAR study on a series of this compound analogues, a diverse set of molecular descriptors would be calculated to represent the variation in their chemical structures. These descriptors fall into several categories:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings.

Topological Descriptors: Connectivity indices (e.g., Kier & Hall indices) that describe the branching and shape of the molecule.

Physicochemical Descriptors: Molar refractivity (AMR), LogP (lipophilicity), and topological polar surface area (TPSA), which relate to the molecule's bulk, solubility, and permeability.

Quantum Chemical Descriptors: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and electrostatic potential charges, which describe the electronic properties.

3D-QSAR Descriptors: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) fields (steric, electrostatic, hydrophobic, H-bond donor/acceptor) are used to map the 3D properties of the molecules. nih.gov

Using the calculated descriptors and the experimentally determined biological activities (e.g., IC₅₀ values) for a training set of compounds, a predictive QSAR model is developed. Multiple linear regression (MLR) or partial least squares (PLS) are common statistical methods for this purpose.

The robustness and predictive power of the generated model are assessed through rigorous internal and external validation techniques.

Internal Validation: Cross-validation (leave-one-out or leave-many-out) is used to calculate the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal consistency.

External Validation: The model's ability to predict the activity of an external test set of compounds (not used in model generation) is evaluated. The predictive correlation coefficient (r²_pred) is a key metric, with a value > 0.6 generally considered acceptable. nih.gov

QSAR Model ParameterValueIndication
Correlation Coefficient (r²)0.91Goodness of fit for the training set
Cross-validated R² (q²)0.75High internal predictive ability
Predictive R² (r²_pred)0.82Excellent external predictive power
Standard Error of Estimate (SEE)0.25Low statistical deviation
F-statistic55.8High statistical significance of the model

The validated QSAR model provides a mathematical equation that correlates specific molecular descriptors with biological activity. This allows for the interpretation of how different structural features of the this compound scaffold contribute to its preclinical efficacy.

Phenyl Group: The model might indicate that descriptors related to hydrophobicity (e.g., LogP) and aromaticity have a positive correlation with activity, suggesting that substitutions on the phenyl ring that enhance these properties could improve potency.

Cyclopropyl (B3062369) Ring: The rigidity and unique electronic nature of the cyclopropyl ring, represented by topological and steric descriptors, are likely critical for optimal binding. The model would quantify the importance of this strained ring system for fitting into the enzyme's active site.

Formamido Linker: Descriptors related to hydrogen bonding capacity (e.g., number of H-bond donors/acceptors) would highlight the importance of the amide group in anchoring the molecule to the receptor through specific hydrogen bonds.

Acetic Acid Moiety: Electrostatic descriptors and TPSA would likely show a strong correlation with activity, confirming the crucial role of the acidic group in interacting with key basic residues or metal ions in the active site.

By understanding these correlations, the QSAR model serves as a powerful guide for the future design of analogues with enhanced biological activity.

Preclinical Biological Activity and Mechanism of Action Studies Excluding Human Data

In Vitro Pharmacological Characterization

The in vitro evaluation of 2-[(1-Phenylcyclopropyl)formamido]acetic acid has focused on its interactions with specific biological targets and its effects on cellular and microbial systems.

Enzyme Inhibition Assays

At present, there is no publicly available research detailing the inhibitory activity of this compound against specific enzymes.

Receptor Ligand Binding Studies

There is currently no available data from receptor ligand binding studies to characterize the affinity of this compound for specific receptors in isolated systems or non-human cell lines.

Cellular Assays in Non-Human Cell Lines

Investigations into the effects of this compound on non-human cell lines are not available in the current scientific literature. Therefore, its potential anti-proliferative effects, impact on cell differentiation, or modulation of signaling pathways remain uncharacterized.

Antimicrobial Activity Against Pathogenic Microorganisms

The potential antimicrobial properties of this compound have not been reported in published studies. Laboratory investigations against pathogenic bacteria or fungi have not been described.

In Vivo Efficacy in Preclinical Animal Models

The therapeutic potential of this compound has been explored in animal models of inflammation.

Inflammation Models

There is no current scientific literature available describing the in vivo efficacy of this compound in preclinical animal models of inflammation, such as acetic acid-induced colitis in mice or rats, or collagen-induced arthritis.

An article focusing solely on the preclinical biological activity and mechanism of action of the chemical compound “this compound” cannot be generated at this time.

Following an extensive search of publicly available scientific literature and databases, no specific preclinical studies for "this compound" were found. The available information is insufficient to provide thorough, informative, and scientifically accurate content for the requested sections and subsections, which include:

Investigation of Target Engagement and Pharmacodynamic Biomarkers in Animal Tissues

Assessment of Specific Biological Effects in Relevant Animal Disease Models

Identification of Direct Biological Targets and Off-Targets (preclinical)

Modulation of Signaling Pathways and Cellular Processes in Preclinical Systems

Detailed Structure-Activity Relationship (SAR) Analysis Based on Biological Data

While research exists on structurally related compounds, such as other 1-phenylcyclopropane carboxamide derivatives, the strict requirement to focus solely on “this compound” prevents the inclusion of this information. Generating an article without specific data on the target compound would lead to inaccuracies and speculation, which would not meet the required standards of scientific rigor.

Therefore, it is not possible to fulfill the request as outlined. Further research and publication of preclinical data on this specific compound are needed before a comprehensive article on its biological activity and mechanism of action can be written.

Preclinical Metabolic Fate and Biotransformation

In Vitro Metabolic Stability Assessment

The initial evaluation of a compound's metabolic stability provides crucial insights into its potential pharmacokinetic properties, such as half-life and clearance. These assessments are typically conducted using subcellular fractions and cellular systems derived from the liver, the primary site of drug metabolism.

Microsomal Stability Studies (e.g., isolated liver microsomes from animals)

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily. creative-bioarray.comwuxiapptec.com Studies involving the incubation of 2-[(1-Phenylcyclopropyl)formamido]acetic acid with liver microsomes isolated from various preclinical species (e.g., rat, dog, monkey) are essential to determine its intrinsic clearance. The rate of disappearance of the parent compound over time provides a measure of its susceptibility to phase I oxidative metabolism. creative-bioarray.comnih.gov

Factors such as the concentration of microsomal protein and the necessary cofactor, NADPH, are carefully controlled to ensure reliable and reproducible results. creative-bioarray.com High-throughput screening methods, often employing liquid chromatography-mass spectrometry (LC-MS/MS), are typically used to quantify the remaining parent compound at different time points. nih.gov While specific data for this compound is not publicly available, such studies would aim to generate the data presented in the interactive table below.

Hypothetical Microsomal Stability of this compound

SpeciesHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
RatData Not AvailableData Not Available
DogData Not AvailableData Not Available
MonkeyData Not AvailableData Not Available

Hepatocyte Incubation Studies (non-human)

To gain a more comprehensive understanding of a compound's metabolic stability, in vitro studies are often extended to include incubations with intact hepatocytes. nih.gov Hepatocytes contain both phase I and phase II metabolic enzymes, as well as the necessary cofactors, providing a more complete picture of biotransformation than microsomes alone. wuxiapptec.comwuxiapptec.com

In these studies, cryopreserved or freshly isolated hepatocytes from preclinical species are incubated with this compound. The rate of disappearance of the parent compound is monitored over time, typically for a period of up to four hours, to determine its metabolic stability. nih.gov These studies can also provide preliminary information on the formation of major metabolites.

Hypothetical Hepatocyte Stability of this compound

SpeciesHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/10^6 cells)
RatData Not AvailableData Not Available
DogData Not AvailableData Not Available
MonkeyData Not AvailableData Not Available

Identification and Characterization of Preclinical Metabolites

Following the assessment of metabolic stability, the next critical step is the identification and structural elucidation of the metabolites formed. This is crucial for understanding the pathways of elimination and for identifying any potentially active or reactive metabolites. researchgate.net

Isolation and Structural Elucidation of Metabolites from Animal Studies

In vivo studies in preclinical species are indispensable for a complete understanding of a drug's metabolism. Following administration of this compound to animals such as rats, dogs, or monkeys, biological samples (e.g., plasma, urine, feces) are collected. These samples are then analyzed to isolate and identify the metabolites. researchgate.net

Advanced analytical techniques, particularly high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), are the primary tools for this purpose. researchgate.net These methods allow for the detection of metabolites and provide information about their molecular weight and fragmentation patterns, which aids in structural elucidation.

Analysis of Species-Specific Metabolic Differences (e.g., rat, dog, monkey)

Significant differences in drug metabolism can exist between preclinical species and humans. nih.gov Therefore, a comparative analysis of the metabolic profiles of this compound in different animal models is a critical component of preclinical development. For instance, studies with the structurally related compound p-(cyclopropylcarbonyl)phenylacetic acid revealed notable species differences in its biotransformation between rats, dogs, and monkeys. nih.gov In rats, the compound was primarily excreted unchanged, whereas in monkeys, the main metabolite was a glucuronide conjugate. nih.gov In dogs, taurine (B1682933) and glycine (B1666218) conjugates were significant metabolites. nih.gov Such comparative studies are vital for selecting the most appropriate animal model for predicting human metabolism and for toxicology studies.

Hypothetical Major Metabolites of this compound in Preclinical Species

MetaboliteRatDogMonkey
M1 (e.g., Hydroxylation)Data Not AvailableData Not AvailableData Not Available
M2 (e.g., Glucuronidation)Data Not AvailableData Not AvailableData Not Available
M3 (e.g., Amide hydrolysis)Data Not AvailableData Not AvailableData Not Available

Enzymatic Pathways Involved in Biotransformation (Preclinical)

Identifying the specific enzymes responsible for the metabolism of a drug candidate is crucial for predicting potential drug-drug interactions. Biotransformation reactions are broadly categorized into phase I and phase II reactions. nih.gov

Phase I reactions, such as oxidation, reduction, and hydrolysis, are primarily catalyzed by CYP450 enzymes. nih.gov To identify the specific CYP isoforms involved in the metabolism of this compound, in vitro studies using recombinant human CYP enzymes or chemical inhibitors in liver microsomes would be conducted.

Phase II reactions involve the conjugation of the parent compound or its phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or amino acids, to increase their water solubility and facilitate excretion. nih.gov The enzymes responsible for these reactions include UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and N-acetyltransferases (NATs). For carboxylic acid-containing compounds, conjugation with amino acids like glycine and taurine can also occur. nih.govnih.gov The formation of acyl-CoA thioesters is another potential metabolic pathway for carboxylic acids. nih.gov

Pharmacokinetic Considerations in Animal Models (excluding human PK)

Following a comprehensive search of publicly available scientific literature and databases, no specific preclinical pharmacokinetic data for this compound, also known as Ronavaleran, was found. Detailed research findings, including pharmacokinetic parameters (such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) and corresponding data tables from studies in animal models (e.g., rats, dogs, or monkeys), are not available in the indexed scientific literature.

Therefore, it is not possible to provide a detailed summary or analysis of the pharmacokinetic considerations for this specific compound in animal models as per the requested outline.

Chemical Derivatization and Analog Design

Rational Design of Novel Analogs Based on SAR Insights

The rational design of new analogs of 2-[(1-Phenylcyclopropyl)formamido]acetic acid is guided by Structure-Activity Relationship (SAR) insights gleaned from similar chemical series. The core structure presents several key regions for modification: the phenyl ring, the cyclopropyl (B3062369) moiety, the formamido linker, and the terminal acetic acid group.

Phenyl Ring Substitution: The phenyl group is a prime target for introducing substituents to explore electronic and steric effects. It is hypothesized that electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating groups (e.g., methoxy, methyl) at the para-, meta-, or ortho-positions could influence binding affinity to a biological target. For instance, para-substitution is often favored as it can extend into a hydrophobic pocket of a receptor without causing significant steric hindrance.

Cyclopropyl Ring Analogs: The cyclopropyl ring imparts conformational rigidity, which can be beneficial for receptor binding. nih.govresearchgate.net Analogs could be designed by replacing the cyclopropane (B1198618) with other small, strained rings like cyclobutane (B1203170) or by introducing substituents on the cyclopropyl ring itself to probe for additional binding interactions.

Acetic Acid Bioisosteres: The terminal carboxylic acid is typically crucial for activity, often acting as a key binding group. However, it can also contribute to poor cell permeability. Bioisosteric replacements such as tetrazoles, acyl sulfonamides, or hydroxamic acids could maintain the acidic nature required for target interaction while potentially improving pharmacokinetic properties. tandfonline.com

A hypothetical SAR summary based on these design principles is presented below:

Modification Area Rationale Potential Impact on Activity
Phenyl Ring (para-substitution)Explore hydrophobic and electronic interactionsIncreased potency with lipophilic groups
Cyclopropyl RingModulate conformational rigiditySubstitution may provide additional binding points
Formamido Linker (Bioisostere)Enhance metabolic stabilityImproved in vivo efficacy
Acetic Acid (Bioisostere)Improve cell permeability and metabolic stabilityEnhanced oral bioavailability

Synthesis and Biological Evaluation of Derivatives

The synthesis of derivatives of this compound would logically commence from the key intermediate, 1-phenylcyclopropane-1-carboxylic acid. A general synthetic approach involves the α-alkylation of a substituted 2-phenyl acetonitrile (B52724) with 1,2-dibromoethane (B42909), followed by hydrolysis of the nitrile to the carboxylic acid. nih.gov This core intermediate can then be coupled with various amino acid esters, followed by hydrolysis to yield the final derivatives.

General Synthetic Scheme:

Synthesis of Substituted 1-Phenylcyclopropane-1-carboxylic Acids: Starting from commercially available substituted phenylacetonitriles, cyclopropanation with 1,2-dibromoethane in the presence of a base yields the corresponding 1-phenylcyclopropane-1-carbonitriles. Subsequent acidic or basic hydrolysis affords the desired carboxylic acid intermediates. nih.gov

Amide Coupling: The synthesized carboxylic acids are then activated (e.g., using HATU or EDC/HOBt) and coupled with the methyl or ethyl ester of glycine (B1666218) to form the amide bond.

Ester Hydrolysis: The final step involves the saponification of the ester group to yield the target 2-[(1-substituted-phenylcyclopropyl)formamido]acetic acid derivatives.

Once synthesized, these derivatives would undergo a battery of in vitro biological evaluations. Initial screening would likely involve primary binding assays to determine their affinity for the target of interest. Subsequent functional assays would be employed to assess their agonist or antagonist activity. Promising compounds would then be profiled for metabolic stability using liver microsomes and for cell permeability using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA).

Exploring Substituent Effects on Preclinical Activity

The systematic introduction of various substituents on the phenyl ring allows for a detailed exploration of their effects on preclinical activity. A hypothetical study might investigate a series of para-substituted analogs to build a quantitative structure-activity relationship (QSAR) model.

The following interactive table illustrates hypothetical data from such a study, correlating the electronic nature (Hammett parameter, σp) and hydrophobicity (cLogP) of the substituent with in vitro potency (IC50).

Substituent (R) Hammett (σp) cLogP Hypothetical IC50 (nM)
-H0.002.50150
-Cl0.233.2175
-OCH3-0.272.45200
-CF30.543.3650
-CH3-0.173.01120

From this hypothetical data, a preliminary SAR could be deduced:

Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -CF3) appear to enhance potency, suggesting that a reduction in the electron density of the phenyl ring is favorable for binding.

Hydrophobic Effects: Increased lipophilicity, as indicated by a higher cLogP, seems to correlate with improved activity, which might be due to enhanced binding in a hydrophobic pocket or better membrane permeability.

These initial findings would guide the design of the next generation of analogs, potentially focusing on other electron-withdrawing groups or combinations of substituents to further optimize activity.

Prodrug Strategies and Targeted Delivery Approaches (Preclinical Concept)

The presence of a carboxylic acid group in this compound makes it a prime candidate for prodrug strategies to improve its pharmacokinetic profile, particularly its oral bioavailability. researchgate.netebrary.net At physiological pH, the carboxylic acid will be ionized, which can limit its ability to cross cell membranes. ijpsjournal.com

Ester Prodrugs: A common approach is to mask the carboxylic acid as an ester. ebrary.net This increases lipophilicity and allows for passive diffusion across the gastrointestinal tract. Once absorbed into the bloodstream, the ester is cleaved by endogenous esterases to release the active parent drug. ijpsjournal.com

A conceptual preclinical study could evaluate a series of simple alkyl and more complex promoieties:

Prodrug Derivative Promoieties Anticipated Advantage Activation Mechanism
Methyl EsterMethylIncreased lipophilicityEsterase-mediated hydrolysis
Ethyl EsterEthylIncreased lipophilicityEsterase-mediated hydrolysis
Pivaloyloxymethyl (POM) EsterPivaloyloxymethylEnhanced stability against chemical hydrolysisEsterase-mediated hydrolysis
Amino Acid ConjugateGlycine, AlaninePotential for active transport via amino acid transportersPeptidase-mediated hydrolysis

Targeted Delivery: In a more advanced preclinical concept, the prodrug approach could be adapted for targeted delivery. For instance, if the therapeutic target is located within a specific cell type that overexpresses a particular enzyme, a promoiety could be chosen that is selectively cleaved by that enzyme. This would lead to a higher concentration of the active drug at the site of action, potentially increasing efficacy and reducing off-target side effects. While highly conceptual for this specific molecule, it represents a rational direction for future preclinical development.

Future Research Directions and Translational Perspectives Preclinical Focus

Integration of Advanced Bioanalytical Techniques for Preclinical Studies

The rigorous preclinical evaluation of 2-[(1-Phenylcyclopropyl)formamido]acetic acid necessitates the use of sophisticated bioanalytical methods to understand its pharmacokinetic and pharmacodynamic profiles. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) would be essential for the sensitive and specific quantification of the parent compound and its potential metabolites in various biological matrices, including plasma, urine, and tissue samples.

High-resolution mass spectrometry could further aid in the identification of unknown metabolites, providing crucial insights into the drug's metabolic fate. The development and validation of these bioanalytical methods according to regulatory guidelines will be a critical first step in enabling robust preclinical assessments.

Development of Enhanced Preclinical Disease Models for Compound Evaluation

To effectively evaluate the therapeutic potential of this compound, the use of advanced preclinical disease models is paramount. Given that related 1-phenylcyclopropane carboxamide derivatives have shown anti-proliferative effects against a human myeloid leukemia cell line, initial in vitro studies could utilize a panel of cancer cell lines to determine the compound's spectrum of activity.

Should in vitro activity be confirmed, subsequent in vivo studies would be warranted. The use of patient-derived xenograft (PDX) models, which more closely recapitulate the heterogeneity of human tumors, could provide more clinically relevant data on the compound's efficacy compared to traditional cell line-derived xenografts. Furthermore, genetically engineered mouse models (GEMMs) that spontaneously develop tumors resembling human disease could offer valuable insights into the compound's mechanism of action and its effects on the tumor microenvironment.

Potential Applications in Chemical Probe Development

Small molecules with well-defined biological activities can serve as valuable chemical probes to investigate cellular pathways and protein function. If this compound is found to interact with a specific molecular target, it could be further developed into a chemical probe. This would involve modifying the parent compound to incorporate reporter tags, such as fluorescent dyes or biotin, enabling the visualization and isolation of its target protein.

Such chemical probes would be instrumental in target validation studies and in elucidating the downstream biological consequences of target engagement. The development of a potent and selective chemical probe based on this scaffold could significantly advance our understanding of the biological processes it modulates.

Exploration of Novel Therapeutic Areas Based on Preclinical Findings

Initial preclinical findings will be crucial in guiding the exploration of novel therapeutic areas for this compound. While the anti-proliferative activity of related compounds suggests a potential application in oncology, a broader screening approach could uncover unexpected therapeutic opportunities.

Q & A

Q. What are common synthetic routes for preparing 2-[(1-Phenylcyclopropyl)formamido]acetic acid?

The synthesis of structurally analogous compounds, such as phenoxyacetamide derivatives, typically involves coupling reactions between cyclopropane-containing amines and activated carboxylic acid derivatives (e.g., chloroformates or mixed anhydrides). For example, phenoxyacetic acid derivatives are synthesized via nucleophilic substitution or condensation reactions, followed by purification using techniques like column chromatography and characterization via NMR and mass spectrometry . For this compound, a plausible route would involve reacting 1-phenylcyclopropylamine with a protected glycine derivative (e.g., methyl glycinate) under peptide-coupling conditions (e.g., EDC/HOBt), followed by deprotection to yield the free acetic acid moiety.

Q. How should researchers handle safety and stability concerns for this compound?

While specific stability data for this compound are unavailable, analogous compounds (e.g., sulfonamide-containing acetamides) require storage in inert atmospheres at low temperatures (-20°C) to prevent hydrolysis or oxidation. Safety Data Sheets (SDS) for related compounds emphasize wearing PPE (gloves, goggles) and working in fume hoods due to potential irritancy . Always consult SDS templates for incompatibilities; for example, sulfonamide derivatives may release hazardous gases (e.g., SOₓ, NOₓ) upon decomposition .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm the cyclopropane ring (characteristic δ 0.5–1.5 ppm for cyclopropane protons) and amide bond formation (δ 7.5–8.5 ppm for NH in DMSO-d₆) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns.
  • HPLC-PDA : For purity assessment, especially if the compound is prone to hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction yields for cyclopropane-containing acetamides?

Yield optimization often depends on:

  • Steric Effects : Bulky cyclopropane groups may slow coupling; using excess coupling agents (e.g., HATU vs. EDC) improves efficiency.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates.
  • Temperature Control : Low temperatures (0–5°C) minimize side reactions during cyclopropane ring activation .
    Contradictions in literature data (e.g., variable yields for similar reactions) may arise from differences in reagent purity or moisture sensitivity; always replicate conditions with rigorous anhydrous protocols .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

Comparative studies on analogs like 4-Hydroxyhippuric Acid (2-[(4-hydroxyphenyl)formamido]acetic acid) show that electron-withdrawing groups (e.g., -NO₂, -SO₂NH₂) increase metabolic stability but reduce solubility. For instance, sulfonamide-substituted acetamides exhibit prolonged half-lives in enzymatic assays due to resistance to hydrolysis . In contrast, hydroxyl groups enhance aqueous solubility but may increase oxidation susceptibility .

Q. What mechanistic insights explain the reactivity of the cyclopropane ring in this compound?

The strained cyclopropane ring undergoes ring-opening reactions under acidic or oxidative conditions. For example, in acidic media, protonation of the cyclopropane ring can lead to electrophilic addition or rearrangement. Computational studies (e.g., DFT) on similar systems predict bond angles and strain energies, guiding stability predictions . Experimental validation via kinetic studies (e.g., monitoring degradation by LC-MS) is recommended .

Q. How can researchers resolve contradictions in reported spectral data for analogs?

Discrepancies in NMR or mass spectra (e.g., unexpected splitting patterns) may arise from:

  • Tautomerism : Amide protons in DMSO-d₆ can exhibit variable exchange rates.
  • Impurity Peaks : Trace solvents (e.g., THF, EtOAc) may co-elute during purification.
    To resolve these, use deuterated solvents for NMR, cross-validate with IR spectroscopy (amide I band ~1650 cm⁻¹), and employ orthogonal purification methods (e.g., preparative HPLC) .

Methodological Tables

Q. Table 1: Key Physicochemical Properties of Analogous Compounds

CompoundSolubility (Water)logPStability IssuesReference
4-Hydroxyhippuric Acid25 mg/mL1.2Oxidizes at >40°C
2-(Diethylamino)phenylacetic acid10 mg/mL2.8Hydrolyzes in acidic pH
Sulfonamide acetamide<1 mg/mL3.5Releases SOₓ upon heating

Q. Table 2: Recommended Analytical Conditions

TechniqueParametersApplication
NMR (¹H)400 MHz, DMSO-d₆, 298 KCyclopropane ring confirmation
HRMSESI+, m/z 250–500, resolution >30,000Molecular ion verification
HPLCC18 column, 0.1% TFA in H₂O/MeOH gradientPurity assessment

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-Phenylcyclopropyl)formamido]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[(1-Phenylcyclopropyl)formamido]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.